molecular formula C13H15N5O B13120924 N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,2-a]pyrazine-6-carboxamide

N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,2-a]pyrazine-6-carboxamide

Cat. No.: B13120924
M. Wt: 257.29 g/mol
InChI Key: DLPDHRFGOZMCHA-UHFFFAOYSA-N
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Description

N-(2-Azabicyclo[221]heptan-5-yl)imidazo[1,2-a]pyrazine-6-carboxamide is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyrazine-6-carboxamide typically involves multi-step organic synthesis. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to form oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable.

Chemical Reactions Analysis

Types of Reactions

N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyrazine-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include hydrogen gas in the presence of a palladium catalyst.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyrazine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Mechanism of Action

The mechanism by which N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyrazine-6-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, and modulate their activity. This interaction may involve binding to the active site of an enzyme or altering the conformation of a receptor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyrazine-6-carboxamide is unique due to its specific bicyclic structure and the presence of both imidazo and pyrazine rings. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H15N5O

Molecular Weight

257.29 g/mol

IUPAC Name

N-(2-azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyrazine-6-carboxamide

InChI

InChI=1S/C13H15N5O/c19-13(17-10-4-9-3-8(10)5-15-9)11-7-18-2-1-14-12(18)6-16-11/h1-2,6-10,15H,3-5H2,(H,17,19)

InChI Key

DLPDHRFGOZMCHA-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1CN2)NC(=O)C3=CN4C=CN=C4C=N3

Origin of Product

United States

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